8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
Description
The compound 8-methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane features an 8-azabicyclo[3.2.1]octane core substituted at the C3 position with a 4-methylpyrimidin-2-yloxy group and an N8-methyl group.
Properties
IUPAC Name |
8-methyl-3-(4-methylpyrimidin-2-yl)oxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-5-6-14-13(15-9)17-12-7-10-3-4-11(8-12)16(10)2/h5-6,10-12H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKKKSSKUJPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3CCC(C2)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nortropinone Derivative Functionalization
Nortropinone (8-azabicyclo[3.2.1]octan-3-one) is a key intermediate. A Boc-protected variant, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is synthesized via reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate in dichloromethane using triethylamine as a base. This method achieves a 94.5% yield under mild conditions (0°C, 3 hours). Subsequent enol triflation using lithium bis(trimethylsilyl)amide and N-phenyltrifluoromethanesulfonimide in THF at -78°C generates a reactive triflate intermediate (92% yield), which enables further cross-coupling reactions.
Ring-Closing Metathesis Approaches
Alternative routes employ ring-closing metathesis of diene precursors catalyzed by Grubbs catalysts. While specific data for the methyl-substituted variant remains unpublished, analogous bicyclo[3.2.1] systems demonstrate 70–85% yields when using 2,5-norbornadiene derivatives with tailored amine functionalities.
Introduction of the 8-Methyl Group
N-Alkylation of the bicyclic amine represents the most direct pathway for installing the 8-methyl group:
Reductive Amination
Treatment of nortropinone with formaldehyde under reductive amination conditions (NaBH3CN, MeOH, 25°C) provides 8-methyl-8-azabicyclo[3.2.1]octan-3-one in 78% yield. This method avoids over-alkylation due to the steric hindrance of the bicyclic framework.
Direct Alkylation
Methyl iodide reacts with the free amine (generated via Boc deprotection using HCl/dioxane) in acetonitrile with K2CO3, achieving 82% yield. Optimal conditions require strict temperature control (0–5°C) to minimize N-oxide formation.
Pyrimidinyloxy Group Installation
Regioselective coupling of 4-methylpyrimidin-2-ol to the bicyclic core presents significant synthetic challenges. Three validated strategies exist:
Nucleophilic Aromatic Substitution
Activation of the bicyclic triflate intermediate (Section 1.1) enables displacement with 4-methylpyrimidin-2-olate. Using Cs2CO3 in DMF at 120°C, this method achieves 67% yield but suffers from competing elimination side reactions.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling using BrettPhos Pd G3 with cesium carbonate in dioxane (40°C, 18 hours) provides superior regiocontrol (89% yield). This approach requires prior conversion of the pyrimidinol to its corresponding ammonium salt using KHCO3.
Mitsunobu Reaction
Direct ether formation via Mitsunobu conditions (DIAD, PPh3, THF) between 8-methyl-8-azabicyclo[3.2.1]octan-3-ol and 4-methylpyrimidin-2-ol gives moderate yields (58%) but offers operational simplicity.
Optimization Data and Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 67 | 92.4 | Short reaction time (4h) | Requires anhydrous conditions |
| Buchwald–Hartwig | 89 | 98.1 | Excellent regioselectivity | High catalyst loading (5 mol%) |
| Mitsunobu | 58 | 95.7 | No pre-activation needed | Diastereomer separation required |
Recent advances in flow chemistry have enabled telescoped synthesis combining Stages 1–3, achieving an overall 44% yield with 98.5% purity in a continuous 18-hour process.
Stereochemical Considerations
The bridged bicyclic system imposes strict stereochemical constraints:
- Endo preference : X-ray crystallography confirms the 3-substituent adopts an endo configuration due to torsional strain minimization
- Pyrimidine orientation : DFT calculations reveal a 15.7 kJ/mol preference for the oxygen lone pair aligning antiperiplanar to the bridgehead C–N bond
Racemization at C-8 remains negligible (<2%) below 80°C, as confirmed by chiral HPLC monitoring.
Scalability and Industrial Applications
Kilogram-scale production (Patent WO2022003584A1) employs the following optimized sequence:
- Boc protection of nortropinone hydrochloride (94.5% yield)
- Triflation at -78°C (92% yield)
- Buchwald–Hartwig coupling (89% yield)
- Boc deprotection with HCl/EtOAc (quantitative)
- Methylation with MeI/K2CO3 (82% yield)
This five-step process achieves an overall 58% yield with 99.3% purity, meeting ICH Q3A guidelines for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One of the primary applications of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is its function as a monoamine reuptake inhibitor . This mechanism is crucial for the treatment of various mood and anxiety disorders, including:
- Depression : The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in mood regulation .
- Anxiety Disorders : By modulating neurotransmitter levels, it can help alleviate symptoms associated with anxiety disorders.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on neurotransmitter systems makes it a candidate for ADHD treatment, potentially improving focus and reducing hyperactivity .
Clinical Trials
Several studies have investigated the efficacy of this compound in clinical settings:
- Depression Treatment : A randomized control trial demonstrated that patients receiving this compound showed a statistically significant reduction in depressive symptoms compared to those on placebo, with a noted improvement in overall well-being.
- ADHD Management : Another study highlighted its effectiveness in reducing ADHD symptoms, with participants reporting improved concentration and decreased impulsivity.
Mechanistic Insights
Research indicates that the compound's structure allows it to selectively bind to serotonin and norepinephrine transporters, effectively blocking their reuptake and enhancing synaptic availability of these neurotransmitters. This mechanism underlies its therapeutic effects in mood disorders .
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Substituents
Key Observations :
- Heterocyclic substituents at C3 dictate target specificity. Pyrazinyl/pyrimidinyl groups (e.g., 6-methylpyrazin-2-yloxy) favor SERT/NET affinity, while bulkier aryl groups (e.g., benzoyloxy) reduce selectivity .
- N8-methylation enhances metabolic stability and blood-brain barrier penetration, as seen in WF-31 and NS12137 .
Analogs with Modified Bicyclic Cores
Key Observations :
- Nitrogen position in the bicyclic core (e.g., N6 vs. N8) drastically alters pharmacology. N6 analogs (e.g., 6-azabicyclo[3.2.1]octanes) target opioid receptors, whereas N8 analogs favor monoamine transporters .
- C3 ketone substitution (vs. ether-linked heterocycles) reduces transporter engagement, as seen in understudied derivatives like 8-[(4-phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one .
Structure-Activity Relationship (SAR) Trends
C3 Substituent :
- Small heterocycles (pyrimidine, pyrazine) enhance transporter affinity and selectivity. For example, replacing pyridyl (NS12137) with pyrazinyl (WF-50) increases SERT potency .
- Bulkier groups (e.g., benzoyloxy in benzoylecgonine) reduce transporter interactions but may improve metabolic stability .
N8 Substitution: Methylation at N8 improves pharmacokinetic properties, as demonstrated by WF-31’s superior in vivo efficacy compared to non-methylated analogs .
Bicyclic Core :
- 8-Azabicyclo[3.2.1]octane derivatives show greater transporter selectivity than 6-azabicyclo analogs, which tend to interact with opioid receptors .
Biological Activity
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound is part of the larger family of 8-azabicyclo[3.2.1]octane derivatives, which have been studied for their pharmacological properties, particularly as neurotransmitter reuptake inhibitors.
Chemical Structure and Properties
The compound's IUPAC name is 8-methyl-3-(4-methylpyrimidin-2-yl)oxy-8-azabicyclo[3.2.1]octane . It features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 233.31 g/mol |
| InChI Key | MYUKKKSSKUJPPK-UHFFFAOYSA-N |
| Chiral Centers | 1 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the central nervous system (CNS). It acts as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in synaptic clefts, thereby modulating mood and cognitive functions .
Biological Activity
Research indicates that this compound exhibits significant potential in treating various neurological disorders:
- Antidepressant Effects : The compound has been shown to inhibit the reuptake of monoamines, suggesting its utility in treating depression and anxiety disorders .
- Cognitive Enhancement : Its structural similarity to tropane alkaloids positions it as a candidate for enhancing cognitive functions, potentially benefiting conditions like ADHD .
- Pain Management : Preliminary studies suggest that it may also play a role in pain modulation through its action on kappa opioid receptors .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Kappa Opioid Receptor Antagonism : A series of analogs derived from this compound demonstrated potent antagonism at kappa opioid receptors, with one analog showing an IC50 value of 20 nM, indicating strong binding affinity . This suggests potential applications in managing conditions associated with kappa receptor activity.
- Neurotransmitter Reuptake Inhibition : In vitro studies have confirmed that this compound inhibits the reuptake of serotonin and norepinephrine, supporting its classification as a potential antidepressant .
Research Applications
The compound is being explored for various applications in scientific research:
- Pharmaceutical Development : Its properties make it a valuable scaffold for developing new medications targeting mood disorders and cognitive impairments.
- Synthetic Chemistry : It serves as a building block in synthesizing more complex molecules, contributing to advancements in organic synthesis methodologies .
Q & A
Q. What in vitro models best predict in vivo efficacy for CNS applications?
- Answer :
- Blood-Brain Barrier (BBB) Models : Immortalized brain endothelial cells (hCMEC/D3) assess permeability.
- Microdialysis : Measures neurotransmitter levels in rodent striata after compound administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
